3-Bromo-5-(2-chloro-6-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-chloro-6-methylphenyl)pyridine is a chemical compound with the molecular formula C12H8BrClN. It is a member of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its bromine and chlorine substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-chloro-6-methylphenyl)pyridine typically involves the bromination of 5-(2-chloro-6-methylphenyl)pyridine. This process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-chloro-6-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
3-Bromo-5-(2-chloro-6-methylphenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-chloro-6-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of bromine and chlorine substituents often enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(2-chlorophenyl)pyridine
- 3-Bromo-5-(2-methylphenyl)pyridine
- 3-Bromo-5-(2-chloro-4-methylphenyl)pyridine
Uniqueness
3-Bromo-5-(2-chloro-6-methylphenyl)pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, chlorine, and a methyl group on the phenyl ring provides distinct electronic and steric properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C12H9BrClN |
---|---|
Molecular Weight |
282.56 g/mol |
IUPAC Name |
3-bromo-5-(2-chloro-6-methylphenyl)pyridine |
InChI |
InChI=1S/C12H9BrClN/c1-8-3-2-4-11(14)12(8)9-5-10(13)7-15-6-9/h2-7H,1H3 |
InChI Key |
PXRSIJOBTDPEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.